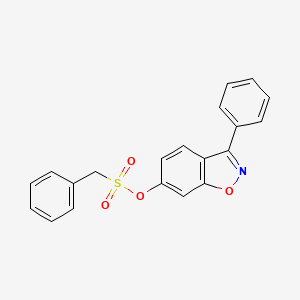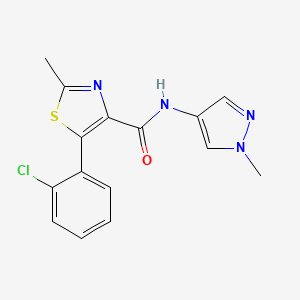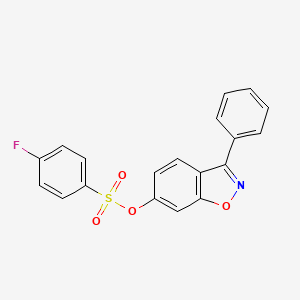
3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate: is a chemical compound with the molecular formula C20H15NO4S and a molecular weight of 365.4 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a phenyl group and a methanesulfonate ester. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with benzoic acid derivatives under acidic conditions.
Phenylation: The benzoxazole ring is then phenylated using phenyl halides in the presence of a base such as potassium carbonate.
Methanesulfonation: The final step involves the reaction of the phenylated benzoxazole with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzoxazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzoxazole ring and phenyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-benzoxazole: Lacks the methanesulfonate ester group.
1,2-Benzoxazole-6-yl phenylmethanesulfonate: Lacks the phenyl group on the benzoxazole ring.
Phenylmethanesulfonate derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl phenylmethanesulfonate is unique due to the presence of both the benzoxazole ring and the methanesulfonate ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H15NO4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) phenylmethanesulfonate |
InChI |
InChI=1S/C20H15NO4S/c22-26(23,14-15-7-3-1-4-8-15)25-17-11-12-18-19(13-17)24-21-20(18)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
LLZYBUVYNZDVTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012230.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012236.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11012240.png)


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11012269.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11012283.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide](/img/structure/B11012284.png)
![Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012285.png)

![Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11012298.png)
![N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11012309.png)

